molecular formula C18H17N5O4S B2804599 ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate CAS No. 860784-27-6

ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate

Cat. No.: B2804599
CAS No.: 860784-27-6
M. Wt: 399.43
InChI Key: STTFMIKZFVMWJL-OVCLIPMQSA-N
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Description

Ethyl 2-[(4E)-1-acetyl-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazol-2-yl]sulfanylacetate is a complex organic compound with a molecular formula of C16H15N5O3S . This compound features a unique structure that includes an imidazole ring, a triazole ring, and a sulfanylacetate group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate typically involves multiple steps. One common synthetic route includes the condensation of 4-(1,2,4-triazol-1-yl)benzaldehyde with 2-mercaptoimidazole in the presence of an appropriate catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole and imidazole rings can bind to metal ions or active sites of enzymes, inhibiting their activity . This binding can disrupt essential biological pathways, leading to the compound’s observed effects .

Biological Activity

Ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate (CAS No. 1164552-90-2) is a complex organic compound that incorporates several biologically relevant functional groups, notably triazoles and imidazoles. This article explores its biological activities, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O3SC_{16}H_{15}N_{5}O_{3}S, with a molecular weight of approximately 357.39 g/mol. Its structure features a thiazole derivative backbone which is known for diverse biological activities including anticancer and antimicrobial effects .

Anticancer Properties

Research indicates that compounds containing triazole and imidazole moieties exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity against cancer cells . Ethyl 2-{[(4E)-...]} has been noted to potentially engage in mechanisms that disrupt cancer cell proliferation through apoptosis induction.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µg/mL)Mechanism
Compound AJurkat1.61 ± 1.92Apoptosis induction
Compound BHT291.98 ± 1.22Cell cycle arrest
Ethyl 2-{...}TBDTBDTBD

Antimicrobial Activity

The triazole ring in ethyl 2-{[(4E)-...]} is associated with antimicrobial properties. Triazole derivatives have been extensively studied for their ability to inhibit fungal growth and bacterial infections. The mechanism typically involves interference with the synthesis of nucleic acids or cell wall components in microbes .

Enzyme Inhibition

Ethyl 2-{[(4E)-...]} may also exhibit enzyme inhibition properties, particularly against carbonic anhydrase (CA) enzymes. Compounds with similar structures have been shown to inhibit CA II isoenzyme effectively, which plays a crucial role in various physiological processes including respiration and acid-base balance .

Table 2: Inhibitory Effects on Carbonic Anhydrase II

CompoundIC50 (µM)Target Enzyme
Compound C0.15CA II
Ethyl 2-{...}TBDCA II

Case Studies

In a recent study examining the biological activity of thiazole derivatives, it was found that compounds with similar structural features to ethyl 2-{[(4E)-...]} demonstrated significant antiproliferative effects on multiple cancer cell lines including Jurkat and HT29 cells. The study employed MTT assays to assess cell viability and established SAR correlations indicating that specific substitutions on the phenyl ring enhanced activity .

Properties

IUPAC Name

ethyl 2-[(4E)-1-acetyl-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-3-27-16(25)9-28-18-21-15(17(26)23(18)12(2)24)8-13-4-6-14(7-5-13)22-11-19-10-20-22/h4-8,10-11H,3,9H2,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTFMIKZFVMWJL-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC2=CC=C(C=C2)N3C=NC=N3)C(=O)N1C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CSC1=N/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/C(=O)N1C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate

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